(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of methoxy groups at the 3 and 4 positions, a trifluoromethyl group at the 2 position, and an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and methoxy groups onto the benzene ring, followed by the formation of the methanamine group. One common method involves the use of trifluoromethylation reagents and methoxylation reactions under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Scientific Research Applications
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethylphenyl)methanamine: Similar structure but lacks the methoxy groups.
(3,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the trifluoromethyl group.
(2-Trifluoromethylphenyl)methanamine: Similar structure but lacks the methoxy groups.
Uniqueness
(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the combination of methoxy and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4H,5,14H2,1-2H3 |
InChI Key |
JYFPTNZEXBIFLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)C(F)(F)F)OC |
Origin of Product |
United States |
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